molecular formula C23H19ClN2O3S B2577176 N-benzyl-3-((4-chlorophenyl)sulfonyl)-6-methoxyquinolin-4-amine CAS No. 895641-82-4

N-benzyl-3-((4-chlorophenyl)sulfonyl)-6-methoxyquinolin-4-amine

Cat. No. B2577176
CAS RN: 895641-82-4
M. Wt: 438.93
InChI Key: WVEHBHISLMRUFS-UHFFFAOYSA-N
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Description

Chemical compounds like “N-benzyl-3-((4-chlorophenyl)sulfonyl)-6-methoxyquinolin-4-amine” belong to a class of organic compounds known as quinolines and quinoline derivatives. These are compounds containing a quinoline moiety, which consists of a benzene ring fused to a pyridine ring .


Molecular Structure Analysis

The molecular structure of such compounds is characterized by the quinoline core, with various functional groups attached at specific positions. The benzyl group is attached to the nitrogen atom, the sulfonyl group is attached to the 3-position of the quinoline ring, and the methoxy group is attached to the 6-position .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds would depend on the specific functional groups present. For example, the presence of the sulfonyl group might increase the compound’s acidity, while the methoxy group might influence its polarity .

Scientific Research Applications

Synthesis and Chemical Properties

Research has demonstrated innovative synthesis techniques for creating compounds with structures related to N-benzyl-3-((4-chlorophenyl)sulfonyl)-6-methoxyquinolin-4-amine. For instance, hydroxylamine-O-sulfonic acid was employed as an efficient nucleophilic amination reagent, leading to the creation of heteroaromatic hydroxylamine-O-sulfonates. These compounds underwent further reactions to yield novel structures with potential biological activities (Sączewski et al., 2011). Similarly, methods for the diastereoselective addition of chiral acetaldehyde acetals to imines have been developed, facilitating the asymmetric synthesis of 1-aryl-1,2,3,4-tetrahydroisoquinolines, a process pivotal for generating compounds with defined stereochemistry (Wünsch & Nerdinger, 1999).

Biological Activities

Compounds bearing the sulfonamide group, such as N-benzyl-3-((4-chlorophenyl)sulfonyl)-6-methoxyquinolin-4-amine, have been explored for their cytotoxic and antimicrobial activities. The sulfonamide derivatives have been synthesized and evaluated for their potential as anticancer and antimicrobial agents. For instance, new quinazoline derivatives have shown promising antimicrobial properties against various bacterial and fungal strains (Desai et al., 2007). Additionally, sulfonamide derivatives have been examined for their pro-apoptotic effects, indicating potential in cancer therapy by activating key signaling pathways in cancer cells (Cumaoğlu et al., 2015).

Material Science Applications

The compound and its derivatives have also found applications in material sciences, such as in the synthesis of adsorption resins for environmental cleanup. An example includes the development of tertiary amine-functionalized adsorption resins aimed at the removal of pollutants from water, showcasing the versatility of these compounds beyond pharmaceuticals (Zhou et al., 2018).

Mechanism of Action

The mechanism of action of such compounds would depend on their intended use. Many quinoline derivatives exhibit biological activity and are used as pharmaceuticals .

Safety and Hazards

The safety and hazards associated with such compounds would depend on their specific structure and properties. It’s important to handle all chemical compounds with appropriate safety precautions .

Future Directions

The study of quinoline derivatives is an active area of research, particularly in the field of medicinal chemistry. Future research might focus on synthesizing new derivatives and testing their biological activity .

properties

IUPAC Name

N-benzyl-3-(4-chlorophenyl)sulfonyl-6-methoxyquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O3S/c1-29-18-9-12-21-20(13-18)23(26-14-16-5-3-2-4-6-16)22(15-25-21)30(27,28)19-10-7-17(24)8-11-19/h2-13,15H,14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVEHBHISLMRUFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-3-((4-chlorophenyl)sulfonyl)-6-methoxyquinolin-4-amine

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